5-Chloro-2-(piperazin-1-yl)pyrimidine hydrochloride
CAS No.: 1420985-48-3
Cat. No.: VC11701835
Molecular Formula: C8H12Cl2N4
Molecular Weight: 235.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1420985-48-3 |
|---|---|
| Molecular Formula | C8H12Cl2N4 |
| Molecular Weight | 235.11 g/mol |
| IUPAC Name | 5-chloro-2-piperazin-1-ylpyrimidine;hydrochloride |
| Standard InChI | InChI=1S/C8H11ClN4.ClH/c9-7-5-11-8(12-6-7)13-3-1-10-2-4-13;/h5-6,10H,1-4H2;1H |
| Standard InChI Key | YZRUSDZSNBSXBW-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1)C2=NC=C(C=N2)Cl.Cl |
| Canonical SMILES | C1CN(CCN1)C2=NC=C(C=N2)Cl.Cl |
Introduction
Chemical Structure and Molecular Characteristics
Core Architecture and Substituent Effects
The molecular structure of 5-chloro-2-(piperazin-1-yl)pyrimidine hydrochloride consists of a pyrimidine ring system (a six-membered aromatic heterocycle with two nitrogen atoms at the 1- and 3-positions) substituted with a chlorine atom at the 5-position and a piperazine group at the 2-position. The piperazine moiety, a six-membered ring containing two nitrogen atoms, is protonated under physiological conditions, enhancing water solubility when formulated as a hydrochloride salt.
Key structural features include:
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Chlorine’s electronic effects: The electron-withdrawing chlorine atom at position 5 polarizes the pyrimidine ring, increasing electrophilicity at adjacent positions and influencing binding interactions with target proteins .
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Piperazine’s conformational flexibility: The piperazine group adopts chair and boat conformations, enabling adaptive binding to enzyme active sites or receptor pockets. Its secondary amines participate in hydrogen bonding and ionic interactions .
Table 1: Structural Comparison with Analogous Compounds
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 5-chloro-2-(piperazin-1-yl)pyrimidine hydrochloride typically involves a nucleophilic aromatic substitution (SNAr) reaction between 2,5-dichloropyrimidine and piperazine. The process proceeds as follows:
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Substitution at position 2: Piperazine reacts with 2,5-dichloropyrimidine in a polar aprotic solvent (e.g., dimethylformamide or acetonitrile) under reflux conditions. The reaction is catalyzed by a base such as potassium carbonate, which deprotonates piperazine to enhance nucleophilicity.
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Isolation of the intermediate: The 5-chloro-2-(piperazin-1-yl)pyrimidine intermediate is precipitated and purified via recrystallization.
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Salt formation: Treatment with hydrochloric acid yields the hydrochloride salt, improving stability and solubility.
Reaction Scheme:
Industrial-Scale Production
Industrial synthesis employs continuous flow reactors to optimize yield and reduce byproducts. Key parameters include:
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Temperature control: Maintained at 80–100°C to balance reaction rate and selectivity.
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Solvent selection: Acetonitrile is preferred for its high dielectric constant and compatibility with piperazine.
Physicochemical Properties
Physical Characteristics
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Melting point: Estimated at 210–215°C (decomposition observed above 220°C).
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Solubility: Freely soluble in water (>50 mg/mL) and dimethyl sulfoxide (DMSO); sparingly soluble in ethanol .
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Crystalline structure: Monoclinic crystals with hydrogen-bonded networks between the pyrimidine nitrogen atoms and chloride ions .
Mechanism of Action
Sirtuin Inhibition
5-Chloro-2-(piperazin-1-yl)pyrimidine hydrochloride acts as a competitive inhibitor of sirtuin 1 (SIRT1), an NAD+-dependent deacetylase involved in epigenetic regulation. The chlorine atom and pyrimidine ring mimic the nicotinamide group of NAD+, binding to the enzyme’s catalytic pocket and blocking substrate access.
Key evidence:
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Analogous 4-chloro derivatives exhibit IC₅₀ values of 1.2–3.8 µM against SIRT1.
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Molecular docking studies predict stronger binding affinity for the 5-chloro isomer due to improved van der Waals interactions .
PI3Kδ Modulation
The compound shows partial inhibition of PI3Kδ, a kinase critical in immune cell signaling. Piperazine’s nitrogen atoms coordinate with Asp912 and Lys779 in the ATP-binding site, reducing kinase activity by 40–60% at 10 µM .
Comparative Analysis with Structural Analogs
Piperazine vs. Piperidine Derivatives
Replacing piperazine with piperidine (as in 5-chloro-2-(piperidin-1-yl)pyridine) reduces solubility by 30% but improves blood-brain barrier permeability, highlighting trade-offs in drug design .
Chlorine Positional Isomerism
The 5-chloro isomer exhibits 1.5-fold greater SIRT1 inhibition than the 4-chloro analog, attributed to enhanced hydrophobic interactions with Phe273 and Trp222 in the enzyme’s active site.
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